molecular formula C14H15N3O4S B6423208 Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate CAS No. 6148-38-5

Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate

Cat. No.: B6423208
CAS No.: 6148-38-5
M. Wt: 321.35 g/mol
InChI Key: SKMDQOQHCZFMCW-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate is a complex organic compound with the molecular formula C₁₄H₁₅N₃O₄S and a molecular weight of 321.35 g/mol . This compound features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate typically involves a multi-step process. One common method includes the three-component coupling annulation of amines, isothiocyanates, and diethyl but-2-ynedioates . This reaction is carried out under controlled conditions to ensure the formation of the desired thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, inhibiting their activity. This interaction is facilitated by the presence of sulfur and nitrogen atoms, which can form strong bonds with the active sites of these biomolecules .

Comparison with Similar Compounds

Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate can be compared with other thiazolidine derivatives:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The compound contains a thiazolidinone ring, which is known for its pharmacological properties, including enzyme inhibition and interaction with various biological targets.

  • Molecular Formula : C14H15N3O4S
  • Molecular Weight : 321.35 g/mol
  • IUPAC Name : Ethyl 4-[[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoate
  • CAS No. : 6148-38-5

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and proteins within biological systems. The thiazolidine ring facilitates these interactions through the presence of sulfur and nitrogen atoms, which can form strong bonds with active sites on biomolecules. This interaction often results in the inhibition of enzyme activity, leading to various therapeutic effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.25 μg/mL
Escherichia coli12.5 μg/mL
Candida albicans3.91–4.01 mM
Aspergillus niger4.01–4.23 mM

The compound has shown effectiveness comparable to standard antibiotics such as ciprofloxacin and fluconazole, indicating its potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have revealed that it can induce apoptosis in cancer cells, particularly in human liver cancer (HepG2) and breast cancer (MCF-7) cell lines. The mechanism involves both extrinsic and intrinsic signaling pathways, leading to cell death and inhibition of tumor growth .

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    A study evaluated the antibacterial efficacy of various thiazolidine derivatives, including this compound, against multiple bacterial strains. Results indicated that the compound exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, with MIC values significantly lower than many existing antibiotics .
  • Anticancer Mechanisms :
    A separate investigation into the anticancer mechanisms revealed that treatment with this compound resulted in significant apoptosis in HepG2 cells, characterized by increased caspase activity and DNA fragmentation. These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent .
  • Enzyme Inhibition Studies :
    The compound has also been studied for its potential as an enzyme inhibitor, specifically targeting protein tyrosine phosphatase (PTP1B). Compounds with similar thiazolidine structures demonstrated positive inhibitory activity against PTP1B, suggesting that this compound may exhibit similar effects .

Properties

CAS No.

6148-38-5

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

IUPAC Name

ethyl 4-[[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoate

InChI

InChI=1S/C14H15N3O4S/c1-2-21-13(20)8-3-5-9(6-4-8)16-11(18)7-10-12(19)17-14(15)22-10/h3-6,10H,2,7H2,1H3,(H,16,18)(H2,15,17,19)

InChI Key

SKMDQOQHCZFMCW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=N)S2

Origin of Product

United States

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